molecular formula C29H28O9 B1249584 Methyl 1-Formyloxyrocaglate

Methyl 1-Formyloxyrocaglate

Cat. No. B1249584
M. Wt: 520.5 g/mol
InChI Key: HMAGEEKSMOZIOP-IDAMAFBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-Formyloxyrocaglate is a natural product found in Aglaia spectabilis, Aglaia cucullata, and Aglaia perviridis with data available.

Scientific Research Applications

1. Oligonucleotide Synthesis

Methyl 1-Formyloxyrocaglate and related compounds have found application in the synthesis of oligonucleotides, particularly in solid-phase synthesis. For example, 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite has been used for cost-efficient synthesis of therapeutic oligonucleotides. This process involves a thermolytic cyclodeesterification, highlighting the role of formyl groups in oligonucleotide synthesis (Grajkowski et al., 2001).

2. DNA and RNA Analysis

Methyl 1-Formyloxyrocaglate derivatives are pivotal in the study of DNA and RNA formylation, which is crucial in various physiological processes. For instance, the sensitive determination of DNA and RNA formylation can be achieved through chemical labeling methods combined with mass spectrometry, aiding in understanding the role of formylation in cellular processes (Jiang et al., 2017).

3. Synthesis of Antimicrobial Agents

Methyl 1-Formyloxyrocaglate has been utilized in the synthesis of various antimicrobial agents. For instance, novel pyrrole derivatives, synthesized via reactions involving formyl groups, have demonstrated significant antimicrobial activity. This indicates the potential of methyl 1-formyloxyrocaglate derivatives in developing new therapeutic tools (Hublikar et al., 2019).

4. Mechanisms in Biochemical Reactions

Research involving methyl 1-formyloxyrocaglate related compounds has contributed to understanding mechanisms in biochemical reactions. For example, studies on the oxidation and metabolism of similar compounds have provided insights into the formation of various reactive intermediates, which are significant in understanding cellular and molecular processes (Gannett et al., 1991).

5. Antioxidant Properties

Compounds related to methyl 1-formyloxyrocaglate have been explored for their antioxidative properties. Research on heterocyclic compounds found in coffee volatiles, which are related to Maillard reaction products, has indicated that certain derivatives exhibit significant antioxidant activity, useful in food science and preservation (Yanagimoto et al., 2002).

properties

Product Name

Methyl 1-Formyloxyrocaglate

Molecular Formula

C29H28O9

Molecular Weight

520.5 g/mol

IUPAC Name

methyl (1R,2R,3S,3aR,8bS)-1-formyloxy-8b-hydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate

InChI

InChI=1S/C29H28O9/c1-33-19-12-10-18(11-13-19)29-24(17-8-6-5-7-9-17)23(27(31)36-4)26(37-16-30)28(29,32)25-21(35-3)14-20(34-2)15-22(25)38-29/h5-16,23-24,26,32H,1-4H3/t23-,24-,26-,28+,29+/m1/s1

InChI Key

HMAGEEKSMOZIOP-IDAMAFBJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)OC=O)C(=O)OC)C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)OC=O)C(=O)OC)C5=CC=CC=C5

synonyms

1-O-formylmethyl rocaglate
1-O-formylrocagloic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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